molecular formula C6H10ClF2N B14876613 3-(2,2-Difluorocyclopropyl)azetidine hydrochloride

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride

Cat. No.: B14876613
M. Wt: 169.60 g/mol
InChI Key: DWTBKEDOFKKNRP-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorocyclopropyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of γ-chloroamine as a starting material, which undergoes cyclization in the presence of bases such as potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) or sodium hydride (NaH) in dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields of the desired azetidine product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Acidic Conditions: Ring-opening reactions can be facilitated by acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can yield linear or branched amine derivatives .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine hydrochloride involves its interaction with molecular targets through nucleophilic substitution or ring-opening reactions. The difluorocyclopropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The azetidine ring’s strain facilitates the formation of reactive intermediates, which can undergo further transformations to exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorocyclopropyl)azetidine hydrochloride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased ring strain and enhanced lipophilicity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

3-(2,2-difluorocyclopropyl)azetidine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-5(6)4-2-9-3-4;/h4-5,9H,1-3H2;1H

InChI Key

DWTBKEDOFKKNRP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2CNC2.Cl

Origin of Product

United States

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